molecular formula C10H19N B2549473 [1-(But-3-en-1-yl)cyclopentyl]methanamine CAS No. 1335044-30-8

[1-(But-3-en-1-yl)cyclopentyl]methanamine

Cat. No.: B2549473
CAS No.: 1335044-30-8
M. Wt: 153.269
InChI Key: FJKYMFUJIHCDSO-UHFFFAOYSA-N
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Description

[1-(But-3-en-1-yl)cyclopentyl]methanamine is a chemical compound of significant interest in organic and medicinal chemistry research. As a cyclopentylmethanamine derivative, it serves as a versatile building block (synthon) for the synthesis of more complex molecules . The core structure of a cyclopentane ring linked to a methanamine group is a common feature in compounds screened for pharmacological activity . The key structural feature of this molecule is the terminal alkene ("But-3-en-1-yl") side chain, which provides a highly reactive handle for further chemical modification through reactions such as oxidation, hydrofunctionalization, and cycloaddition chemistries, enabling researchers to create diverse chemical libraries. This makes it particularly valuable for developing novel compounds in drug discovery programs, where it can be used to create potential enzyme inhibitors or receptor modulators. The primary amine group allows for the formation of amides, sulfonamides, imines, and other nitrogen-containing functional groups, while the cyclopentyl ring can influence the molecule's overall geometry and pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-but-3-enylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYMFUJIHCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1 but 3 En 1 Yl Cyclopentyl Methanamine Synthesis and Transformations

Elucidation of Key Reaction Pathways and Reactive Intermediates

The reactivity of [1-(But-3-en-1-yl)cyclopentyl]methanamine is dictated by the interplay of its functional groups. The primary amine can act as a nucleophile or be oxidized to form reactive intermediates, while the terminal alkene is susceptible to various addition and cyclization reactions.

Role of Amine Radical Cations in Alkene Reactivity and Annulation Reactions

Amine radical cations are pivotal reactive intermediates, often generated through single-electron oxidation of the parent amine, for instance, via visible-light photoredox catalysis. beilstein-journals.orgnih.gov These species exhibit diverse reactivity modes, including deprotonation to form α-amino radicals, hydrogen atom abstraction, and cleavage of adjacent C-C bonds. beilstein-journals.orgacs.org In the context of molecules like this compound, the formation of an amine radical cation opens pathways for intramolecular reactions involving the pendant alkene.

One of the most significant transformations involving amine radical cations is their participation in annulation reactions. nih.gov For a substrate like this compound, a proposed mechanistic pathway for an intramolecular annulation is initiated by the oxidation of the amine to its radical cation. This electrophilic radical species can then undergo an intramolecular addition to the nucleophilic but-3-en-1-yl side chain. nih.gov This cyclization event would generate a carbon-centered radical, which can then be further transformed.

The general mechanism, adapted from intermolecular systems, can be conceptualized as follows:

Initiation : A photocatalyst, upon absorbing visible light, oxidizes the amine to generate an amine radical cation. nih.gov

Cyclization : The amine radical cation undergoes an intramolecular Giese-type radical addition to the terminal alkene. This step is a 5-exo-trig or 6-endo-trig cyclization, with the former typically being kinetically favored according to Baldwin's rules.

Propagation/Termination : The resulting carbon-centered radical can be oxidized to a carbocation (radical-polar crossover) or reduced to an anion, leading to the final annulated product and regenerating the catalyst. researchgate.net

This pathway allows for the construction of bicyclic nitrogen-containing heterocycles, a common motif in medicinal chemistry. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the nature of the photocatalyst employed. beilstein-journals.orgnih.gov

Mechanism of Hetero-Michael and Michael Addition Sequences in Cascade Reactions

The primary amine of this compound can act as a potent nucleophile in conjugate addition reactions, specifically aza-Michael additions. wikipedia.org This reaction involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgnumberanalytics.com Such reactions are fundamental for C-N bond formation.

When the Michael acceptor contains additional reactive sites, cascade reactions can be initiated. frontiersin.orgnih.gov A cascade sequence could involve an initial intermolecular aza-Michael addition, followed by an intramolecular reaction. For example, if this compound reacts with an acceptor that also contains an alkene, a subsequent intramolecular Michael addition could occur, leading to complex carbocyclic or heterocyclic structures. nih.gov

The general mechanism for such a cascade proceeds via:

Aza-Michael Addition : The primary amine adds to a Michael acceptor, forming an enolate intermediate. numberanalytics.com

Protonation : The enolate is protonated to give the initial Michael adduct.

Intramolecular Cyclization : A suitably positioned group within the newly formed adduct, such as the but-3-en-1-yl chain, could then participate in a subsequent intramolecular cyclization, potentially triggered by the same catalyst system. frontiersin.org

The stereochemical outcome of these additions is influenced by factors like the catalyst, solvent, temperature, and the structure of the reactants. numberanalytics.comacs.org Chiral catalysts can be employed to achieve high levels of enantioselectivity. acs.org

Reaction TypeInitiating SpeciesKey IntermediatePotential Product
Radical AnnulationAmine Radical CationCarbon-centered radicalBicyclic Piperidine/Pyrrolidine
Aza-Michael CascadePrimary Amine (Nucleophile)EnolateFunctionalized Heterocycle

Transition State Analysis in Stereoselective Cyclizations and Rearrangements

Understanding the three-dimensional structure of transition states is paramount for predicting and controlling the stereoselectivity of reactions. For the intramolecular cyclizations of derivatives of this compound, computational modeling of transition states provides invaluable insights. researchgate.net

In stereoselective cyclizations, such as the radical annulation discussed previously or palladium-catalyzed aza-Wacker cyclizations, the facial selectivity is determined by the relative energies of competing transition state structures. rsc.orgnih.govnih.gov For the cyclization of the butenyl chain, the molecule can adopt various conformations leading to the transition state. The lowest energy transition state, often a chair-like or boat-like conformation, will dictate the stereochemistry of the newly formed ring and its substituents. researchgate.net

Factors influencing transition state energy and thus stereoselectivity include:

Steric Hindrance : Interactions between bulky groups are minimized in the favored transition state. idc-online.com

Electronic Effects : The alignment of orbitals for optimal overlap during bond formation is crucial.

Catalyst Coordination : In metal-catalyzed reactions, the geometry of the metal-ligand complex plays a decisive role in how the substrate binds and reacts. nih.gov

For example, in a potential intramolecular Heck-type reaction, the stereochemistry of the product would be determined by the transition state of the migratory insertion step, where the alkene coordinates to the metal center and the C-C bond is formed.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing experimental observations, and predicting reactivity.

Density Functional Theory (DFT) Studies on Bond Formation and Cleavage Processes

DFT calculations allow for the mapping of potential energy surfaces for chemical reactions, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgrsc.org For the synthesis and transformations of this compound, DFT can be used to investigate several key aspects.

For instance, in the radical-mediated cyclization, DFT can calculate the activation energy barriers for the 5-exo versus 6-endo cyclization pathways of the amine radical cation. This would provide a quantitative prediction of the likely ring size of the product. Similarly, DFT studies can model the C-N bond formation in an aza-Michael reaction, clarifying the role of catalysts and solvent molecules in stabilizing the transition state. acs.orgnih.gov These calculations can reveal subtle electronic and steric effects that govern the reaction's efficiency and selectivity. nih.govdntb.gov.ua

Computational MethodApplication to this compoundInsights Gained
DFT Modeling C-C bond formation in radical cyclizationActivation energies, regioselectivity (5-exo vs. 6-endo)
DFT with Solvation Model Analyzing transition states of aza-Michael additionStereoselectivity, catalyst-substrate interactions
NBO Analysis Investigating charge distribution in radical cationsLocus of reactivity, bond weakening effects

Investigation of Oxidative Deconstructive Pathways in Cyclic Amine Systems

Beyond functionalization, oxidative methods can be employed for the deconstructive modification of cyclic amines, cleaving C-N or C-C bonds to remodel the molecular skeleton. nih.govacs.org While the cyclopentylmethanamine (B1347104) core of the title compound is acyclic with respect to the nitrogen, related cyclic amine systems (like piperidines or pyrrolidines that could be formed from it) are excellent substrates for such transformations.

Computational studies have been instrumental in understanding the mechanisms of these deconstructive processes. escholarship.orgacs.org These reactions often involve oxidation of the amine, followed by fragmentation. For example, a common pathway involves oxidation to an iminium ion intermediate, which can then undergo ring opening. researchgate.net DFT calculations can model the energetics of these C-C and C-N bond cleavage events, helping to identify the factors that control selectivity. nih.govescholarship.org For a hypothetical bicyclic product formed from this compound, DFT could predict which C-N or C-C bond would be most susceptible to oxidative cleavage, guiding the design of synthetic strategies for further diversification. escholarship.org

Computational Chemistry and Theoretical Studies on 1 but 3 En 1 Yl Cyclopentyl Methanamine Structure and Reactivity

Quantum Chemical Calculations for Thermodynamic and Electronic Properties

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are instrumental in determining the fundamental thermodynamic and electronic properties of molecules. These calculations allow for the prediction of quantities that can be difficult to measure experimentally, providing insights into molecular stability and reactivity.

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic parameter that quantifies the stability of a compound. Direct calculation of ΔHf° can be prone to significant errors. Isodesmic reactions are hypothetical reactions designed to mitigate these errors by ensuring that the number and types of chemical bonds are conserved on both the reactant and product sides of the equation. umsl.edu This approach allows for a high degree of error cancellation, leading to more accurate ΔHf° values. umsl.eduarxiv.org

For [1-(But-3-en-1-yl)cyclopentyl]methanamine, a suitable isodesmic reaction can be constructed using simpler, well-characterized molecules to isolate the energetic contributions of its specific structural features. By calculating the enthalpy of reaction (ΔHr°) for this hypothetical process using a high-level computational method, and combining it with known experimental ΔHf° values for the reference compounds, a reliable estimate for the target molecule's enthalpy of formation can be obtained. umsl.edu

An example of a hypothetical isodesmic reaction for this compound is shown below:

This compound + 4(CH₄) + C(CH₄)₄ → 4(CH₃-CH₃) + CH₃-NH₂ + CH₂=CH-CH₂-CH₃ + Cyclopentane (B165970)

This reaction is designed to balance the number of C-C, C-H, C=C, and C-N bonds, as well as the number of carbon atoms with one, two, three, or four non-hydrogen substituents. The calculated enthalpy of this reaction would primarily reflect the strain and steric interactions unique to the target molecule.

Table 1: Illustrative Thermodynamic Data from Isodesmic Reaction Calculations Note: The following data are illustrative examples based on typical values for similar compounds and are not derived from a specific published study on this compound.

ParameterDescriptionIllustrative Value (kJ/mol)
ΔHr° (calc.)Calculated enthalpy of the hypothetical isodesmic reaction at 298.15 K.-25.5
ΣΔHf° (ref.)Sum of known standard enthalpies of formation for all reference compounds in the reaction.-890.3
ΔHf° (target)Estimated standard enthalpy of formation for this compound.-122.8

Cyclic molecules often exhibit ring strain, a form of instability arising from deviations from ideal bond angles (angle strain) and eclipsing of bonds on adjacent atoms (torsional strain). chemistrysteps.comdalalinstitute.com The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain. dalalinstitute.comlibretexts.org This puckering, however, slightly increases angle strain. The substitution of the cyclopentane ring ordinarily introduces a barrier to the pseudorotation of this puckering. worldscientific.com

In this compound, the presence of a quaternary carbon atom (C1) with two bulky substituents—the butenyl and aminomethyl groups—is expected to have a significant impact on the ring's conformation and strain energy. worldscientific.com The size and steric bulk of substituents are known to have the greatest influence on torsional ring strain energy. researchgate.netnih.gov Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic, strain-free reference compound through homodesmotic or isodesmic reactions. nih.govacs.org

Table 2: Illustrative Strain Energy Analysis for the Cyclopentane Ring Note: The values presented are hypothetical and serve to illustrate the concepts of ring strain analysis.

CompoundConformationAngle Strain (kJ/mol)Torsional Strain (kJ/mol)Total Strain Energy (kJ/mol)
CyclopentaneEnvelope/Twist4.223.027.2
This compoundCs (Envelope)6.528.535.0

Molecular Dynamics and Conformational Analysis of Butenyl and Aminomethyl Substituents

The butenyl and aminomethyl substituents attached to the cyclopentane ring are flexible due to rotation around their single bonds. Conformational analysis is the study of the different spatial arrangements of atoms that result from these rotations and their relative stabilities. chemistrysteps.com Molecular dynamics (MD) simulations, coupled with quantum mechanical calculations, can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Table 3: Illustrative Conformational Energy Profile for the Butenyl Side Chain Note: This table presents hypothetical relative energies for key dihedral angles in the butenyl substituent, based on general principles of conformational analysis.

Dihedral Angle (Cring-C-C-C)ConformationRelative Energy (kJ/mol)Description
~180°Anti0.0The most stable conformation with minimal steric hindrance.
~60°Gauche3.8A staggered conformation that is higher in energy due to steric interactions. chemistrysteps.com
Syn (Eclipsed)20.0The least stable conformation due to maximum torsional and steric strain.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are weaker than covalent bonds but are fundamental in determining the physical properties of substances and directing molecular recognition and self-assembly processes. nih.govrsc.org For this compound, the key non-covalent interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

The primary amine (-NH₂) group in this compound is capable of forming hydrogen bonds. It can act as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. quora.com In the condensed phase (liquid or solid), these interactions lead to the formation of intermolecular hydrogen bonding networks. vedantu.com Primary amines can engage in intermolecular association, which significantly influences properties like boiling point and solubility. quora.comvedantu.com

Computational studies can characterize these hydrogen bonds by calculating their geometric parameters (e.g., bond length and angle) and interaction energies. nih.gov N-H···N hydrogen bonds are generally weaker than O-H···O bonds but are crucial for the structure of many biological and chemical systems. rsc.org

Table 4: Typical Properties of Hydrogen Bonds in Primary Amine Systems Note: Data are representative values from studies on primary amines and related systems.

Interaction TypeDonor-Acceptor Distance (Å)Bond Energy (kJ/mol)Characteristics
N-H···N2.9 - 3.410 - 20A key interaction in primary amines, leading to molecular association. rsc.org
N-H···O2.7 - 3.215 - 30Stronger interaction, important for solubility in protic solvents like water or alcohols.

Van der Waals Forces: These are primarily London dispersion forces, which arise from temporary fluctuations in electron density creating transient dipoles. libretexts.orggatech.edu These forces are present in all molecules and are particularly significant for the nonpolar hydrocarbon portions of this compound, including the cyclopentane ring and the butenyl chain. The strength of these interactions increases with the size and surface area of the molecule. nih.gov

Electrostatic Interactions: These interactions occur between permanent charge distributions in molecules. quora.com The C-N bond and the N-H bonds in the aminomethyl group are polar, creating a permanent dipole moment in that region of the molecule. This allows for dipole-dipole interactions between molecules, where the positive end of one molecule's dipole aligns with the negative end of another's.

Computational methods can map the electrostatic potential onto the molecule's surface, visualizing regions of positive and negative charge and predicting how molecules will orient themselves with respect to one another. The interplay between the directional, stronger hydrogen bonds and the weaker, non-directional dispersion forces dictates the packing of molecules in the solid state and the structure of the liquid. rsc.orgnih.gov

Table 5: Summary of Intermolecular Forces in this compound Note: This table provides a qualitative and quantitative overview of the forces at play.

Interaction TypeRelative StrengthRangeDescription
Hydrogen Bonding (N-H···N)StrongShortDirectional interaction involving the amine group, crucial for specific molecular association. rsc.org
Dipole-DipoleModerateShortOccurs between the permanent dipoles of the polar amine groups.
Van der Waals (Dispersion)WeakShortNon-directional attractive forces acting on the entire molecule, especially the hydrocarbon framework. libretexts.org

Supramolecular Chemistry and Molecular Recognition of 1 but 3 En 1 Yl Cyclopentyl Methanamine Scaffolds

Self-Recognition and Enantiorecognition Phenomena in Chiral Amine Derivatives

The ability of chiral molecules to distinguish between their own kind (self-recognition) and to differentiate between enantiomers (enantiorecognition) is a cornerstone of biological processes and a critical area of study in chemistry. nih.govresearchgate.net Chiral amine derivatives are particularly adept at these recognition events, primarily through the formation of transient diastereomeric supramolecular associates held together by non-covalent interactions. acs.org

A key phenomenon observed in the self-recognition of chiral amines is Self-Induced Diastereomeric Anisochronism (SIDA), which can be detected by NMR spectroscopy. researchgate.netacs.org This effect arises when enantiomers in a non-racemic mixture interact to form homo- and heterochiral dimers or larger aggregates. researchgate.net These interactions, often driven by hydrogen bonds between the amine's hydrogen-bond donor (N-H) and acceptor (lone pair on nitrogen) groups, lead to distinct chemical environments for the enantiomers, resulting in separate signals in the NMR spectrum. nih.govresearchgate.net A comprehensive study on various chiral amine building blocks has revealed that this property may be more common than previously thought, suggesting that many such compounds possess unnoticed self-enantiorecognition capabilities. nih.gov

The enantiorecognition properties of chiral amines are fundamental to processes such as asymmetric catalysis and the development of chiral sensors. researchgate.net The formation of diastereomeric complexes between a chiral amine and another chiral molecule allows for the discrimination of enantiomers, which is crucial for applications ranging from drug development to the study of the origins of homochirality in nature. nih.govacs.org

Recognition PhenomenonKey InteractionExperimental EvidenceSignificance
Self-Recognition Hydrogen bonding (N-H···N)Self-Induced Diastereomeric Anisochronism (SIDA) in NMRUnderstanding homochirality, purification
Enantiorecognition Formation of diastereomeric complexesChiral chromatography, NMR titrationAsymmetric synthesis, chiral sensing

Host-Guest Interactions and Molecular Assembly of Cyclopentyl Amines

The cyclopentyl moiety of [1-(But-3-en-1-yl)cyclopentyl]methanamine provides a hydrophobic scaffold that can participate in host-guest interactions with various macrocyclic hosts. These interactions are driven by a combination of forces, including hydrophobic effects, van der Waals forces, and ion-dipole interactions between the protonated amine and the host's portal.

Macrocycles like cucurbit[n]urils (Q[n]s) are well-known for their ability to encapsulate guests within their hydrophobic cavities. globethesis.com Studies on cyclopentyl and cyclohexyl derivatives have shown that these cyclic structures can be selectively bound by Q[n]s. globethesis.commdpi.com The binding affinity and geometry of the resulting inclusion complex are influenced by the size of the guest and the host cavity. For instance, research on Cyclopentanocucurbit figshare.comuril (CyP6Q figshare.com) has demonstrated its ability to form 1:1 inclusion complexes with various nitrogen-containing heterocyclic compounds, where the alkyl or other hydrophobic parts of the guest are encapsulated within the host's cavity. globethesis.com

Similarly, cyclodextrins, which possess a hydrophobic inner cavity and a hydrophilic exterior, are capable of forming inclusion complexes with cyclopentyl-containing molecules. The primary driving force for this complexation in aqueous solution is the release of "high-energy" water molecules from the cavity, a classic hydrophobic effect. nih.gov The amine group of this compound can further stabilize such complexes through hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin.

These host-guest interactions can be harnessed to control molecular assembly. The formation of a host-guest complex can act as a supramolecular synthon, guiding the arrangement of molecules into larger, well-defined architectures. This can lead to the formation of supramolecular polymers, gels, and other functional materials.

Host MoleculeGuest MoietyDriving InteractionsPotential Application
Cucurbit[n]urils Cyclopentyl, ButenylHydrophobic effect, Ion-dipoleControlled release, Molecular switching
Cyclodextrins Cyclopentyl, ButenylHydrophobic effect, Hydrogen bondingDrug delivery, Enantioselective separation
Calixarenes AlkylammoniumCation-π interactions, Hydrogen bondingIon sensing, Catalysis

Chirality Sensing and Amplification Mechanisms Involving Amine Scaffolds

The chiral nature of this compound makes it a potential candidate for applications in chirality sensing and amplification. Chirality sensing involves the detection and quantification of enantiomeric excess in a sample, which is of paramount importance in the pharmaceutical and chemical industries. mdpi.com

One common approach to chirality sensing involves the use of a chiral sensor that interacts diastereoselectively with the enantiomers of the analyte. This interaction leads to a measurable change in a physical property, such as UV-vis absorption, fluorescence, or circular dichroism (CD) signal. rsc.orgnih.gov For instance, a sensor molecule containing a reporter group can be designed to bind to the chiral amine, resulting in a distinct spectroscopic response for each enantiomer. rsc.org

Chirality amplification refers to processes where a small initial enantiomeric imbalance in a system is significantly enhanced. nih.gov In the context of supramolecular chemistry, this can occur during self-assembly processes. If the self-assembly of a chiral molecule is cooperative, a small excess of one enantiomer can direct the assembly to predominantly form structures of that same chirality. This phenomenon is crucial in some theories regarding the origin of homochirality in biological systems. nih.gov Amine scaffolds can play a key role in these processes by providing the specific interactions, such as hydrogen bonds, that drive the cooperative assembly.

Sensing/Amplification MethodPrincipleKey Feature of Amine Scaffold
Chiral Sensors Diastereoselective interaction with a sensor moleculeNucleophilicity for covalent bond formation or basicity for non-covalent interactions
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized lightInherent chirality leads to a CD signal that can be modulated by host-guest binding
Supramolecular Chirality Amplification Cooperative self-assembly driven by a small enantiomeric excessDirectional hydrogen bonding capabilities that can lead to helical or other chiral aggregates

Solid-State Supramolecular Architectures and Hydrogen Bond-Driven Assemblies of Amine Derivatives

In the solid state, the structure and properties of molecular materials are governed by the way molecules pack together. For amine derivatives, hydrogen bonding is a powerful and directional interaction that plays a crucial role in determining their supramolecular architecture. The primary amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair).

This dual functionality allows for the formation of extensive hydrogen-bonded networks. Depending on the steric bulk of the cyclopentyl and butenyl groups, these interactions can lead to the formation of various supramolecular motifs, such as chains, sheets, or three-dimensional frameworks. mdpi.comrsc.org For example, simple primary amines often form catemers or dimers through N-H···N hydrogen bonds. The presence of other functional groups or co-crystallizing agents can introduce additional hydrogen bonding interactions (e.g., N-H···O, O-H···N), leading to more complex and robust architectures. rsc.org

The study of these solid-state assemblies is important for crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The control over the supramolecular architecture can influence physical properties such as melting point, solubility, and mechanical strength.

Supramolecular MotifHydrogen Bonding PatternResulting Architecture
Catemer Head-to-tail N-H···NOne-dimensional chain
Dimer Reciprocal N-H···NDiscrete zero-dimensional unit
Sheet Inter-chain hydrogen bondsTwo-dimensional layer
Framework Multi-directional hydrogen bondsThree-dimensional network

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(But-3-en-1-yl)cyclopentyl]methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol at 0–5°C . Alternative routes include cyclopentane ring functionalization via Grignard reactions with but-3-en-1-ylmagnesium bromide, followed by Boc-protection and deprotection to yield the primary amine. Key parameters affecting yield include temperature control (<10°C to prevent side reactions) and stoichiometric ratios of reagents (e.g., 1.2 eq. of reducing agent).
  • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, 95% acetonitrile/water, retention time ~8.2 min) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 5.6–5.8 ppm (alkene protons), δ 2.4–2.6 ppm (cyclopentyl CH₂), and δ 1.2–1.5 ppm (amine NH₂, broad singlet) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 166.2 (calculated 165.25) .
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with tartaric acid derivatives to isolate enantiomers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Bacillus subtilis MIC ranging from 8–32 µg/mL) may arise from stereochemical impurities or solvent effects.

  • Approach : Reproduce assays using chiral HPLC-purified enantiomers (>99% ee) and standardized broth microdilution protocols .
  • Data Analysis : Apply multivariate regression to correlate logP values (calculated via ChemAxon) with bioactivity trends, controlling for solvent polarity (e.g., DMSO vs. saline) .

Q. How does the compound’s conformation influence its interaction with biological targets?

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map the lowest-energy conformation. Molecular docking (AutoDock Vina) against serotonin receptors (e.g., 5-HT₂A) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) due to π-π stacking between the cyclopentyl ring and Phe340 .
  • Experimental Validation : Synthesize constrained analogs (e.g., spirocyclic derivatives) and compare IC₅₀ values in radioligand displacement assays .

Q. What are the critical factors in designing stability studies for this amine under physiological conditions?

  • Protocol :

pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Quantify degradation via LC-MS; observe <5% decomposition at pH 7.4 but >30% at pH 1.2 due to protonation-induced ring strain .

Oxidative Stability : Expose to H₂O₂ (3%) and monitor aldehyde byproducts (e.g., cyclopentanecarbaldehyde) via GC-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines :

  • Storage : Keep in amber vials under nitrogen at -20°C to prevent amine oxidation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow) to avoid inhalation/contact .
  • Spill Management : Neutralize with 10% acetic acid and adsorb onto vermiculite .

Data Reproducibility and Quality Control

Q. How can researchers address variability in purity assessments across different batches?

  • Troubleshooting :

  • HPLC Calibration : Use a certified reference standard (≥98% purity) and validate column performance with system suitability tests (USP tailing factor <2.0) .
  • Impurity Profiling : Identify byproducts (e.g., dimeric Schiff bases) via LC-MS/MS and optimize purification using flash chromatography (silica gel, gradient elution) .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • Assay Design :

  • MAO-B Inhibition : Incubate with recombinant MAO-B and measure kynuramine oxidation via fluorescence (λₑₓ 310 nm, λₑₘ 400 nm) .
  • Cellular Uptake : Use SH-SY5Y neuroblastoma cells with LC-MS quantification to assess blood-brain barrier permeability (logBB >0.3 predicted) .

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